4-Bromobenzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of 4-Bromobenzenesulfonamide and its derivatives involves several chemical reactions. One method includes the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline to obtain an intermediate compound, which is further reacted with different electrophiles to yield target compounds. These processes are characterized using various spectroscopic techniques, such as FTIR, NMR, and mass spectrometry, to confirm the structure of the synthesized compounds (Riaz, 2020).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the chemical behavior of 4-Bromobenzenesulfonamide. Techniques like Density Functional Theory (DFT), HOMO-LUMO analysis, and molecular docking studies are used to predict the molecule's reactivity, stability, and interaction with biological targets. For instance, computational studies, including DFT and molecular docking, provide insights into the compound's potential enzyme inhibition ability and interaction with biological receptors (Sowrirajan et al., 2022).
Chemical Reactions and Properties
4-Bromobenzenesulfonamide participates in various chemical reactions, including those that lead to the synthesis of enzyme inhibitors. Its reactivity with different electrophiles under various conditions has been extensively studied, revealing its potential in generating a diverse array of bioactive compounds. These reactions are often facilitated by specific catalysts or conditions, such as sonication or phase-transfer catalysis, to enhance the reaction rate and yield (Abimannan et al., 2015).
Physical Properties Analysis
The physical properties of 4-Bromobenzenesulfonamide, including its solubility, melting point, and crystalline structure, are important for its application in synthesis and drug design. Crystallographic studies provide detailed information on the molecular and crystal structure, aiding in the understanding of its interactions and reactivity (Zhang et al., 2010).
Chemical Properties Analysis
The chemical properties of 4-Bromobenzenesulfonamide, such as its acidity, basicity, and reactivity towards various chemical reagents, are fundamental to its applications in organic synthesis and medicinal chemistry. Studies have explored its role as an intermediate in the synthesis of potential therapeutic agents, highlighting its versatility and potential in drug discovery (Abbasi et al., 2017).
Scientific Research Applications
Organic & Biomolecular Chemistry
- Summary of the Application : 4-Bromobenzenesulfonamide is used in the synthesis of sulfonimidates, which are organosulfur compounds . Sulfonimidates have been utilized as
Organic & Biomolecular Chemistry
- Summary of the Application : 4-Bromobenzenesulfonamide is used in the synthesis of sulfonimidates, which are organosulfur compounds . Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .
- Methods of Application : The synthesis of sulfonimidates involves the use of sulfur (II), sulfur (IV), and sulfur (VI) reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
- Results or Outcomes : The synthesis of these important sulfur-containing compounds has allowed the development of this class of organosulfur compounds to be intensively studied and flourish over time .
Metabolite of Ebrotidine
- Summary of the Application : 4-Bromobenzenesulfonamide is a metabolite of ebrotidine, a new H2-receptor antagonist .
Preparation of Cobalt (III) Complexes
- Summary of the Application : 4-Bromobenzenesulfonamide was used as a reagent in the preparation of cobalt (III) complexes of N,R-sulfonyldithiocarbimate anion .
Synthesis of Substituted-Phenylethynylbenzenesulfonamides
Safety And Hazards
4-Bromobenzenesulfonamide is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . It is recommended to avoid contact with skin and eyes, and not to breathe dust . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Future Directions
properties
IUPAC Name |
4-bromobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYQHICBPYRHQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220373 | |
Record name | 4-Bromobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobenzenesulfonamide | |
CAS RN |
701-34-8 | |
Record name | 4-Bromobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=701-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromobenzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromobenzenesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31049 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromobenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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